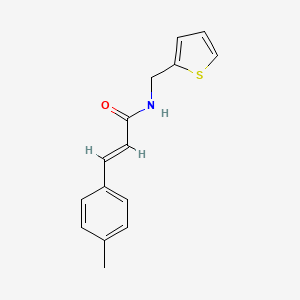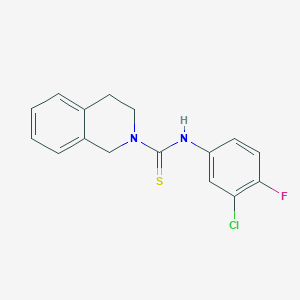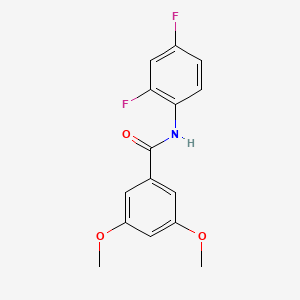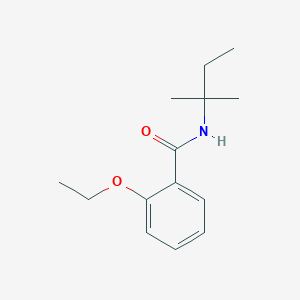
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide, also known as MTAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MTAA is a member of the acrylamide family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a variety of biological activities, making it a promising compound for biomedical research. One of the primary applications of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is in the study of protein-protein interactions. 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been used as a tool to investigate the interaction between the transcription factor c-Jun and its binding partner, c-Fos. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been used to study the interaction between the transcription factor NF-κB and its binding partner, IκBα.
Mecanismo De Acción
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is believed to exert its biological effects through the inhibition of protein-protein interactions. Specifically, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is thought to bind to the hydrophobic pockets of certain proteins, preventing them from interacting with their binding partners. This disruption of protein-protein interactions can have downstream effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in the inhibition of protein-protein interactions, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and phospholipase C. 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in lab experiments is its specificity for certain protein targets. Because 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide binds to the hydrophobic pockets of proteins, it can selectively inhibit the activity of certain proteins without affecting others. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is a relatively stable compound that can be easily synthesized and purified.
One limitation of using 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in lab experiments is its potential for off-target effects. Because 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide can bind to hydrophobic pockets in a variety of proteins, it is possible that it could inhibit the activity of unintended targets. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide's mechanism of action may not be applicable to all protein-protein interactions, limiting its utility in certain experimental contexts.
Direcciones Futuras
There are several potential future directions for research involving 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide. One area of interest is in the development of more specific and potent inhibitors of protein-protein interactions. Additionally, there is potential for the use of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in the development of therapeutics for diseases such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide and its potential applications in biomedical research.
Métodos De Síntesis
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-thiophenemethyl chloride, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is purified through column chromatography to obtain pure 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide.
Propiedades
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12-4-6-13(7-5-12)8-9-15(17)16-11-14-3-2-10-18-14/h2-10H,11H2,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJXPTVWIJORA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)


![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)


![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)